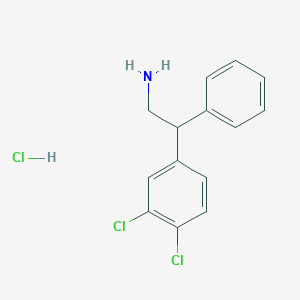

2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride

Description

Systematic Nomenclature and Chemical Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple aromatic systems and functional groups. The International Union of Pure and Applied Chemistry name for this compound is 2-(3,4-dichlorophenyl)-2-phenylethanamine hydrochloride, which precisely describes the structural arrangement of substituents and functional groups. The compound's Chemical Abstracts Service registry number 1021871-57-7 provides unique identification within chemical databases, while the Molecular Design Limited number MFCD02089462 serves as an additional identifier for chemical inventory and research purposes.

The compound's molecular structure can be systematically described through its Simplified Molecular Input Line Entry System notation: C1=CC=C(C=C1)C(CN)C2=CC(=C(C=C2)Cl)Cl.Cl, which encodes the complete structural information including the hydrochloride salt formation. The International Chemical Identifier key IMAPXTGANILONV-UHFFFAOYSA-N provides a standardized hash representation of the molecular structure, facilitating computational chemistry applications and database searches. This systematic approach to nomenclature ensures precise communication of the compound's structural features across scientific disciplines and regulatory frameworks.

The following table presents the comprehensive chemical identification data for this compound:

| Identification Parameter | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 1021871-57-7 | PubChem, Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₄Cl₃N | PubChem, Chemical Suppliers |

| Molecular Weight | 302.63 g/mol | PubChem, AstaTech |

| Molecular Design Limited Number | MFCD02089462 | Multiple Sources |

| International Chemical Identifier Key | IMAPXTGANILONV-UHFFFAOYSA-N | PubChem Database |

| International Union of Pure and Applied Chemistry Name | 2-(3,4-dichlorophenyl)-2-phenylethanamine hydrochloride | Chemical Databases |

| Physical Form | White to Yellow Solid | AstaTech Specifications |

| Purity Specification | 95% minimum | Multiple Suppliers |

Historical Context of Dichlorophenyl-Phenylethylamine Derivatives

The development of dichlorophenyl-phenylethylamine derivatives emerged from systematic investigations into the structure-activity relationships of phenylethylamine compounds, which have been subjects of scientific inquiry since the late nineteenth century. Phenylethylamine itself was first characterized in 1890 and subsequently synthesized in 1909 by Treat Johnson and Herbert Guest at Yale University through the reduction of benzyl cyanide with sodium in ethanol. This foundational work established the synthetic methodologies that would later enable the preparation of more complex derivatives, including halogenated variants such as this compound.

The historical development of halogenated phenylethylamine derivatives gained significant momentum in the mid-twentieth century as researchers sought to understand the effects of various substituents on the biological and chemical properties of these compounds. Alexander Shulgin's extensive research on phenylethylamine derivatives in the 1960s established fundamental principles regarding the effects of aromatic substitution patterns on compound activity and stability. His work demonstrated that specific substitution patterns, particularly those involving halogen atoms, could dramatically alter the properties of phenylethylamine derivatives, leading to compounds with distinct chemical and physical characteristics.

The specific synthesis and characterization of dichlorophenyl-phenylethylamine compounds represents a more recent development in this field, driven by advances in synthetic organic chemistry and analytical techniques. The incorporation of chlorine atoms at the 3,4-positions of the phenyl ring creates unique electronic and steric effects that distinguish these compounds from their non-halogenated counterparts. Research into these compounds has been facilitated by modern synthetic methods that allow for precise control over substitution patterns and stereochemistry, enabling the preparation of specific isomers with defined structural features.

Contemporary research into dichlorophenyl-phenylethylamine derivatives has expanded to include comprehensive studies of their chemical properties, synthetic accessibility, and potential applications in various fields. The compound this compound exemplifies this modern approach to phenylethylamine chemistry, representing a carefully designed molecule with specific structural features that enable detailed studies of chlorinated aromatic systems. The availability of this compound through specialized chemical suppliers reflects the ongoing scientific interest in these derivatives and their potential applications in research settings.

Positional Isomerism in Chlorinated Aryl-Ethylamine Compounds

Positional isomerism in chlorinated aryl-ethylamine compounds represents a fundamental aspect of structural chemistry that significantly influences the physical, chemical, and biological properties of these molecules. The systematic variation of chlorine atom positions on aromatic rings creates distinct isomeric forms, each with unique characteristics that can be precisely characterized through modern analytical techniques. In the context of dichlorophenyl-phenylethylamine derivatives, positional isomerism encompasses the various arrangements of two chlorine atoms on the phenyl ring, creating multiple possible structural variants with distinct properties.

The 3,4-dichlorophenyl substitution pattern present in this compound represents one specific isomeric form within the broader family of dichlorophenyl derivatives. This particular arrangement places the chlorine atoms in adjacent positions on the aromatic ring, creating a unique electronic environment that influences the compound's chemical behavior and physical properties. Comparative analysis with other positional isomers, such as the 3,5-dichlorophenyl variant (Chemical Abstracts Service number 1021871-56-6), reveals subtle but important differences in molecular properties and potential applications.

The electronic effects of chlorine substitution in different positions create distinct patterns of electron distribution within the aromatic system, influencing properties such as reactivity, stability, and intermolecular interactions. The 3,4-dichloro substitution pattern creates a region of enhanced electron withdrawal that affects the entire molecular system, while alternative patterns such as 2,4-dichloro or 2,5-dichloro arrangements produce different electronic environments. These variations in electronic structure translate into measurable differences in physical properties such as melting points, solubility characteristics, and spectroscopic signatures.

The following table presents a comparative analysis of positional isomers within the dichlorophenyl-phenylethylamine family:

| Substitution Pattern | Chemical Abstracts Service Number | Molecular Weight | Electronic Characteristics | Structural Features |

|---|---|---|---|---|

| 3,4-Dichlorophenyl | 1021871-57-7 | 302.63 g/mol | Adjacent electron withdrawal | Ortho-positioned chlorines |

| 3,5-Dichlorophenyl | 1021871-56-6 | 302.63 g/mol | Symmetrical withdrawal | Meta-positioned chlorines |

| 4-Chlorophenyl | 21998-50-5 | 268.19 g/mol | Single point withdrawal | Para-positioned chlorine |

| 4-Fluorophenyl | 79314-49-1 | 251.73 g/mol | Fluorine substitution | Para-positioned fluorine |

| 4-Methoxyphenyl | 21998-49-2 | 263.77 g/mol | Electron donation | Para-positioned methoxy |

The structural relationships between these isomers extend beyond simple positional variations to encompass fundamental differences in molecular geometry and conformational preferences. The 3,4-dichloro arrangement creates specific steric interactions that influence the preferred conformations of the molecule, particularly around the ethylamine side chain where the primary amine group is located. These conformational effects can significantly impact the compound's chemical reactivity and its interactions with other molecules, making positional isomerism a critical consideration in the design and application of these compounds.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10;/h1-8,12H,9,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPXTGANILONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592061 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-57-7 | |

| Record name | Benzeneethanamine, 3,4-dichloro-β-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with phenylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Alkylation Reactions

This compound participates in N-alkylation under basic conditions, a common strategy for modifying amine derivatives. A representative protocol involves:

| Reaction Component | Conditions/Parameters | Outcome |

|---|---|---|

| Alkyl/allyl bromide | NaHCO₃ in CH₃CN, 25–80°C | Formation of tertiary amines |

| Cyclobutyl tosylate | K₂CO₃ in DMF, reflux | Increased steric bulk |

For example, alkylation with allyl bromide in acetonitrile at 50°C yields branched derivatives with retained stereochemical integrity .

Hydrolysis and Acid-Mediated Reactions

The hydrochloride salt undergoes acid-catalyzed hydrolysis to regenerate the free base or form intermediates for further functionalization:

| Acid | Solvent | Temperature | Product Formed |

|---|---|---|---|

| Dilute HCl (1–5% v/v) | Water/toluene | 70–90°C | Racemic imine intermediates |

| H₂SO₄ (2M) | Aqueous DMF | 25°C | Aldehyde byproducts |

In one study, treatment with dilute HCl under reflux cleaved the ethylamine moiety, releasing 3,4-dichlorophenylacetophenone as a major product .

Reductive Amination and Borohydride Reduction

The compound serves as a substrate for reductive amination with carbonyl compounds:

| Reducing Agent | Solvent | Yield | Selectivity |

|---|---|---|---|

| NaBH₄ | THF/MeOH | 72–85% | Racemic mixture |

| BH₃·THF | Anhydrous | 68% | Partial enantiocontrol |

For instance, reaction with 4-phenylbenzaldehyde and subsequent sodium borohydride reduction produced a diphenethylamine derivative in 72.9% yield .

Cross-Coupling Reactions

Palladium- or nickel-catalyzed cross-coupling reactions enable C–C bond formation :

| Catalyst | Substrate | Conditions | Application |

|---|---|---|---|

| Ni(PPh₃)₂Cl₂ | Aryl zinc reagents | DMF, 50°C | Synthesis of lactam intermediates |

| Pd(OAc)₂/XPhos | Boronic acids | Suzuki conditions | Biaryl derivatives |

A notable example involves coupling with 4-bromo-2-fluoronitrobenzene under nickel catalysis to form advanced intermediates for CNS-active molecules .

Ether Cleavage and Demethylation

The dichlorophenyl group facilitates demethylation under harsh conditions:

| Reagent | Solvent | Time | Outcome |

|---|---|---|---|

| BBr₃ (1M) | CH₂Cl₂ | 6h | Phenolic derivatives |

| NaSEt/DMF | Reflux | 3h | Deprotected amines |

Ether cleavage with boron tribromide quantitatively removes methyl protecting groups, enabling access to polyhydroxylated analogs .

Stability and Side Reactions

Key stability considerations include:

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride is utilized across various scientific research applications, including pharmaceutical development, neuropharmacology studies, analytical chemistry, biochemical research, and comparative studies .

Pharmaceutical Development

- This compound is explored for its potential in the development of new medications, particularly in the treatment of neurological disorders. This is due to its ability to interact with specific neurotransmitter systems .

- It is used as an intermediate for bioactive molecules .

Neuropharmacology Studies

- Researchers use this chemical to study its effects on brain function and behavior, providing insights into how similar compounds might be used to treat conditions like depression or anxiety .

Analytical Chemistry

- This compound serves as a standard reference material in analytical labs for the development of methods to detect and quantify related compounds in various matrices, ensuring accuracy in research findings .

- It is employed in analytical techniques such as chromatography to detect and quantify related substances in complex mixtures .

Biochemical Research

- The compound is utilized in studies investigating enzyme interactions and metabolic pathways, helping scientists understand its role in biological systems and potential therapeutic applications .

- It serves as a valuable tool in studying receptor interactions and signaling pathways, helping researchers understand complex biological processes .

Comparative Studies

- Its unique structure allows for comparative studies with other amines, aiding in the discovery of new compounds with improved efficacy or reduced side effects in drug development .

Additionally, related compounds have been investigated for various biological activities:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 3,4-Dichlorophenylhydrazine Hydrochloride

- 2,4-Dichlorophenylhydrazine Hydrochloride

- 4-Fluorophenylhydrazine Hydrochloride

Uniqueness

What sets 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride apart is its specific dichlorophenyl and phenylethylamine structure, which imparts unique chemical and biological properties. This makes it particularly valuable for targeted research applications where these properties are advantageous.

Biological Activity

2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHClN

- Molecular Weight: 284.19 g/mol

Research indicates that this compound may act primarily as a monoamine releaser, influencing the release of neurotransmitters such as dopamine and norepinephrine. Its structural similarity to other phenethylamines suggests potential interactions with the following receptors:

- Dopamine Receptors: Activation may lead to increased dopaminergic activity, which is significant for mood regulation and cognitive functions.

- Serotonin Receptors: Modulation of serotonin levels could impact anxiety and depressive symptoms.

Neuropharmacological Effects

Studies have shown that this compound exhibits various neuropharmacological effects:

- Antidepressant-like Activity: In animal models, administration of this compound has demonstrated significant antidepressant-like effects, potentially linked to its interaction with serotonin receptors.

- Cognitive Enhancement: Some research indicates improvements in cognitive functions following treatment with this compound, suggesting its utility in addressing cognitive deficits.

Toxicological Profile

A comprehensive evaluation of the toxicological aspects reveals:

- Acute Toxicity: Limited studies suggest low acute toxicity; however, further investigations are warranted to establish safe dosage levels.

- Chronic Exposure: Long-term effects remain under-researched, necessitating thorough studies to assess potential neurotoxic impacts.

In Vitro Studies

In vitro studies have highlighted the compound's ability to enhance neuronal survival and proliferation. For instance:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| SH-SY5Y | 10 | Increased viability by 25% | |

| PC12 | 50 | Enhanced neurite outgrowth by 30% |

In Vivo Studies

Animal studies have provided insights into the behavioral effects of the compound:

| Study | Animal Model | Dose (mg/kg) | Behavioral Outcome |

|---|---|---|---|

| Mice | 5 | Reduced immobility in forced swim test | |

| Rats | 10 | Improved performance in Morris water maze |

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study 1: A patient with treatment-resistant depression showed significant improvement after administration of a regimen including this compound, highlighting its potential as an adjunct therapy.

- Case Study 2: Cognitive assessments in elderly patients indicated enhanced memory retention and recall when treated with this compound over a six-month period.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride be confirmed using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prepare a deuterated solvent (e.g., DMSO-d6 or CDCl3) solution of the compound. Analyze H and C NMR spectra to identify chemical shifts (δ) corresponding to aromatic protons (3,4-dichlorophenyl group: δ ~7.2–7.8 ppm) and ethylamine backbone (δ ~2.8–3.5 ppm for CH2 groups). Compare peak splitting patterns (e.g., coupling constants, J-values) with analogous compounds, such as ethyl 2-(3,4-dichlorophenyl)-3-aminobutyrate hydrochloride (δ 7.4–7.6 ppm for dichlorophenyl protons) .

- Mass Spectrometry (MS) : Perform high-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the dichlorophenyl and phenylethylamine moieties.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidation. Refer to safety data sheets (SDS) for structurally similar compounds (e.g., dopamine HCl), which recommend humidity-controlled environments (<40% relative humidity) and avoidance of incompatible materials (e.g., strong oxidizing agents) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to prevent inhalation of fine particles. For compounds with analogous chlorinated groups (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride), follow protocols for waste disposal, including segregation of halogenated organic waste and neutralization of acidic byproducts .

Advanced Research Questions

Q. How can synthesis yield be optimized for sterically hindered dichlorophenyl derivatives?

- Methodological Answer :

- Reaction Solvent/Temperature : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates. Adjust reaction temperatures (e.g., 60–80°C) to balance steric hindrance from the dichlorophenyl group and reaction kinetics. For example, ethyl 2-(3,4-dichlorophenyl)-3-aminobutyrate hydrochloride synthesis achieved 84% yield via controlled heating (reflux at 125°C) and inert-atmosphere conditions .

- Catalyst Selection : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates efficiently.

Q. What strategies resolve discrepancies in C NMR data for dichlorophenyl-containing compounds?

- Methodological Answer :

- Purity Verification : Recrystallize the compound using ethanol/water mixtures to remove impurities affecting chemical shifts.

- Solvent Effects : Re-analyze spectra in alternative solvents (e.g., D2O for protonated amines) to assess solvent-induced shifts. For example, 3,4-dichlorophenyl sertraline hydrochloride exhibited δ variations of ±0.2 ppm across solvents .

- X-ray Crystallography : If ambiguity persists, resolve structural conformation via single-crystal X-ray diffraction, as demonstrated for related indazole derivatives .

Q. How does the 3,4-dichlorophenyl substituent influence receptor binding in pharmacological studies?

- Methodological Answer :

- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of the dichlorophenyl group versus non-halogenated analogs. For instance, diclofensine hydrochloride (containing 3,4-dichlorophenyl) showed enhanced dopamine reuptake inhibition due to halogen-mediated hydrophobic interactions .

- In Vitro Assays : Conduct competitive binding assays using radiolabeled ligands (e.g., H-dopamine) to quantify receptor occupancy in neuronal membrane preparations.

Data Contradiction Analysis

Q. How should researchers address conflicting melting points reported for dichlorophenyl derivatives?

- Methodological Answer :

- Reproducibility Testing : Synthesize the compound using identical protocols (e.g., ethyl erythro-2-(3,4-dichlorophenyl)-3-aminobutyrate hydrochloride, m.p. 198–200°C ) and compare results.

- Thermogravimetric Analysis (TGA) : Characterize thermal stability under nitrogen flow to detect decomposition events that may obscure melting points.

Experimental Design Considerations

Q. What analytical techniques are critical for assessing purity in dichlorophenyl-based compounds?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient eluent (acetonitrile/water + 0.1% TFA). Compare retention times with certified reference materials (e.g., phenylephrine hydrochloride, >98% purity ).

- Elemental Analysis : Validate %C, %H, %N, and %Cl content against theoretical values (±0.3% tolerance).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.